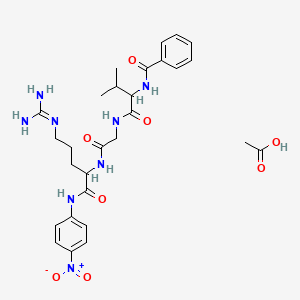
1-Propanol, 3-chloro, butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropyl butyrate is an organic compound with the molecular formula C7H13ClO2. It is an ester formed from butyric acid and 3-chloropropanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloropropyl butyrate can be synthesized through the esterification of butyric acid with 3-chloropropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 3-chloropropyl butyrate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropropyl butyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in 3-chloropropyl butyrate can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, 3-chloropropyl butyrate can be hydrolyzed to produce butyric acid and 3-chloropropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Nucleophilic Substitution: Products include substituted esters, amines, or thiols.
Hydrolysis: The major products are butyric acid and 3-chloropropanol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
3-Chloropropyl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: 3-Chloropropyl butyrate is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloropropyl butyrate involves its reactivity as an ester and the presence of the chlorine atom. The ester functional group can undergo hydrolysis, releasing butyric acid and 3-chloropropanol. The chlorine atom can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropyl acetate: Similar in structure but with an acetate ester group instead of butyrate.
3-Chloropropyl propionate: Similar but with a propionate ester group.
3-Chloropropyl chloroformate: Contains a chloroformate group, making it more reactive in certain chemical reactions.
Uniqueness
3-Chloropropyl butyrate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its combination of a butyrate ester and a chlorine atom makes it particularly useful in various synthetic applications, offering a balance of reactivity and stability.
Propriétés
Numéro CAS |
927-23-1 |
|---|---|
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
3-chloropropyl butanoate |
InChI |
InChI=1S/C7H13ClO2/c1-2-4-7(9)10-6-3-5-8/h2-6H2,1H3 |
Clé InChI |
QUBZBHHDHWVMSW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)

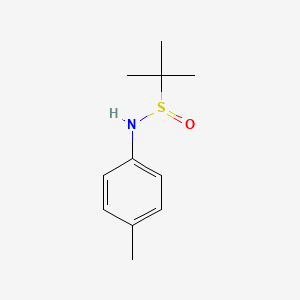
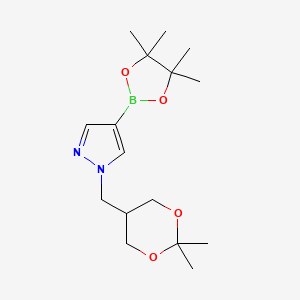
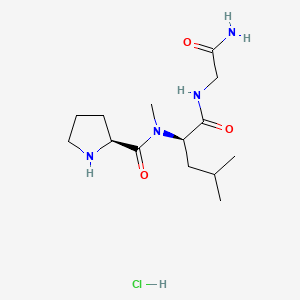

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
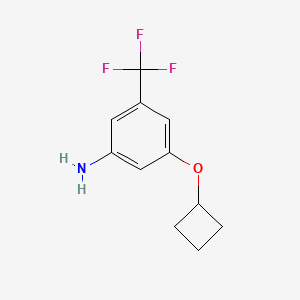
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
